molecular formula C14H12N2O3 B12891214 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid CAS No. 62541-81-5

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Katalognummer: B12891214
CAS-Nummer: 62541-81-5
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: RKFRUANPWHICLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a cyano group, a hydroxy-phenylethyl group, and a pyrrole ring

Vorbereitungsmethoden

The synthesis of 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable pyrrole derivative with a cyano group and a hydroxy-phenylethyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

  • 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxamide
  • 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.

Eigenschaften

CAS-Nummer

62541-81-5

Molekularformel

C14H12N2O3

Molekulargewicht

256.26 g/mol

IUPAC-Name

4-cyano-1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c15-7-10-6-12(14(18)19)16(8-10)9-13(17)11-4-2-1-3-5-11/h1-6,8,13,17H,9H2,(H,18,19)

InChI-Schlüssel

RKFRUANPWHICLS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CN2C=C(C=C2C(=O)O)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.